molecular formula C9H12BrNO2 B13039311 (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Cat. No.: B13039311
M. Wt: 246.10 g/mol
InChI Key: VJXGLVUDMMEEGI-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a phenyl ring, along with an amino group and a hydroxyl group on an ethan-1-ol backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products

    Oxidation: The major products include ketones or aldehydes depending on the specific oxidizing agent and conditions used.

    Reduction: The major products can include dehalogenated compounds or derivatives with modified amino groups.

    Substitution: The major products are typically the substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving amino and hydroxyl groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL: The enantiomer of the compound with the opposite stereochemistry.

    2-Amino-2-(4-bromo-3-methoxyphenyl)ethanol: A racemic mixture of both enantiomers.

    2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is unique due to its specific (S)-configuration, which can result in different biological activities compared to its ®-enantiomer or racemic mixture

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

VJXGLVUDMMEEGI-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CO)N)Br

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)Br

Origin of Product

United States

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